molecular formula C15H14BrClO B057469 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene CAS No. 461432-23-5

4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene

Cat. No.: B057469
CAS No.: 461432-23-5
M. Wt: 325.63 g/mol
InChI Key: ZUNCHZBITMUSRD-UHFFFAOYSA-N
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Safety and Hazards

When handling “4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene”, it is recommended to wear suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam .

Future Directions

As “4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene” is an impurity of Dapagliflozin , a drug used for the treatment of type 2 diabetes, future research could focus on improving the synthesis process to reduce the formation of this impurity. Additionally, further studies could investigate the potential effects of this impurity on the efficacy and safety of Dapagliflozin.

Biochemical Analysis

Biochemical Properties

4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical compounds. It interacts with various enzymes and proteins during these reactions. For instance, it is involved in the synthesis of Dapagliflozin, where it interacts with enzymes that facilitate the formation of the final product . The nature of these interactions typically involves the formation of covalent bonds with the target molecules, leading to the desired chemical transformations.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role as a synthetic intermediate. It influences cell function by participating in the synthesis of compounds that can affect cell signaling pathways, gene expression, and cellular metabolism. For example, Dapagliflozin, synthesized using this compound, inhibits SGLT2, thereby affecting glucose reabsorption in renal cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. In the synthesis of Dapagliflozin, it acts as a precursor that undergoes various chemical transformations facilitated by enzyme catalysis . These transformations involve the formation and breaking of covalent bonds, leading to the final product. The compound’s molecular structure allows it to interact with specific enzymes, thereby influencing the overall reaction pathway.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable at room temperature, but its long-term effects on cellular function can vary depending on the experimental conditions . In vitro and in vivo studies have shown that the compound can maintain its activity over extended periods, although degradation products may form under certain conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound is generally well-tolerated and effective in facilitating the synthesis of target pharmaceuticals. At higher doses, toxic or adverse effects may be observed . These effects can include changes in metabolic activity and potential toxicity to specific organs, depending on the dosage and duration of exposure.

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis of pharmaceutical compounds. It interacts with enzymes and cofactors that facilitate its transformation into the desired products . These interactions can affect metabolic flux and metabolite levels, influencing the overall efficiency of the synthetic process.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound is present in the appropriate cellular environment to participate in the desired biochemical reactions.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of 5-bromo-2-chloro-4’-ethoxybenzophenone yields this compound .

Properties

IUPAC Name

4-bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClO/c1-2-18-14-6-3-11(4-7-14)9-12-10-13(16)5-8-15(12)17/h3-8,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNCHZBITMUSRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433931
Record name 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461432-23-5
Record name 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=461432-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene
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URL https://comptox.epa.gov/dashboard/DTXSID60433931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.164.674
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a stirred solution of Et3SiH (400 mL, 2.51 mol and 5-bromo-2-chloro-4′-ethoxybenzophenone (390 g, 1.15 mol) in 900 mL of a 1:2 mixture 1,2-dichloroethane/MeCN at 10° C. was added BF3.Et2O (150 mL, 1.58 mol) at such a rate that the temperature did not exceed 20°. Caution a moderate exotherm insues during the addition. After stirring overnight at 20° C., HPLC revealed the reaction to be 90% complete. After adding an additional 40 mL Et3SiH and 15 mL of BF3.Et2O, the reaction was heated to 50° for 3 hr. (Note elevated temperatures increase formation of the Ritter reaction product N-acetyl 5-bromo-2-chloro-4′-ethoxydiphenylmethylamine). Upon cooling, the reaction was quenched with 120 g of KOH in 300 mL of H2O. After stirring 2 hr, the layers were separated. The aqueous layer was extracted 2× with CH2Cl2; the combined organic layers were washed 1× with 300 mL portions of 2M KOH, 2× with H2O containing 10% brine to aid phase separation and with brine 2× prior to drying over Na2SO4. After removal of the volatiles, the residue was recrystallized from absolute EtOH to yield 230 g of 5-bromo-2-chloro-4′-ethoxydiphenylmethane as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
390 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
1,2-dichloroethane MeCN
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
[Compound]
Name
N-acetyl 5-bromo-2-chloro-4′-ethoxydiphenylmethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of Example 1A (1.440 kg, 4.26 mol) in anhydrous THF (7.2 L) under nitrogen was added sodium boronhydride (161 g, 4.26 mol) in one portion at 10˜15° C. After stirring for 30 min, the mixture was cooled to −5˜0° C. and aluminum (III) chloride (1136 g, 8.52 mol) was added carefully portionwise to the reaction mixture over 2 h. The reaction mixture was stirred at 0˜5° C. for 3 h after the addition. The reaction mixture was refluxed (65˜70° C.) for 15 h. The reaction was concentrated and water (5 kg) was added dropwise slowly in 3˜4 h under nitrogen atmosphere so that the internal temperature did not exceed 40° C. The reaction mixture was stirred for 3 h at 0˜5° C. The precipitate was filtered and washed with water (1.5 L). The crude product was then dissolved in 7.2 L absolute ethanol at 50˜55° C. The solution was slowly cooled to 25° C. in 3 h and at 10˜15° C. for 10 h, and 0˜5° C. for 2 h. The slurry was filtered and the solid was washed with chilled ethanol (500 mL) and dried under vacuum at 35° C. to afford the crude product. This product was recrystallized from absolute ethanol (5 L) once more and dried under vacuum at 35° C. to give the desired product (1.310 kg, yield 94%; HPLC purity>99%). 1H NMR (CDCl3, 400 MHz): δ 7.21˜7.29 (m, 3H), 7.11 (d, J=8.8 Hz, 2H,), 6.85 (d, J=8.8 Hz, 2H,), 3.99˜4.07 (m, 4H), 1.43 (t, J=7.2 Hz, 3H).
Quantity
1.44 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
7.2 L
Type
solvent
Reaction Step One
Quantity
1136 g
Type
reactant
Reaction Step Two
Yield
94%

Synthesis routes and methods III

Procedure details

At −20° C., BF3.Et2O (0.75 mL) was added slowly into a solution of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (2 g) and Et3SiH (2 mL) in dry DCM (5 mL) and CH3CN (10 mL), then the mixture was stirred at room temperature for overnight. 7M KOH was slowly added into the mixture, and then the mixture was extracted with DCM, the organic phases were combined, dried over Na2SO4 and concentrated to obtain the crude product. The crude product was purified by silica-gel column chromatography (PE/EA=10/1) to obtain 3 g of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (1440 g, 4.26 mol) and triethylsilane (1.37 L, 8.6 mol) in trifluoroacetic acid (820 mL) was slowly added trifluoromethanesulfonic acid (1.9 mL). After refluxing for 6 hours, additional triethylsilane (400 mL, 2.47 mol) was added. After refluxing for another 8 hours, the mixture was evaporated under reduced pressure. The residue was dissolved in dichloromethane (20 L), washed with water (10 L), aqueous sodium carbonate (10 L), and brine (10 L), and concentrated to give crude product. The crude product was distilled to remove (Et3Si)2O under vacuum. The residue was recrystallized from absolute ethanol (5 L) and dried under vacuum to give compound 3 (1310 g, 94% yield, HPLC purity>99%).
Quantity
1440 g
Type
reactant
Reaction Step One
Quantity
1.37 L
Type
reactant
Reaction Step Two
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
820 mL
Type
solvent
Reaction Step Five
Yield
94%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene in pharmaceutical synthesis?

A: this compound serves as a crucial intermediate in the multi-step synthesis of dapagliflozin. [, ] Dapagliflozin is a medication used to treat type 2 diabetes. While not pharmacologically active itself, this compound represents a key building block in achieving the final drug structure.

Q2: Can you describe the synthetic route for producing this compound?

A: One documented method involves a series of reactions starting with 2-chloro-5-bromobenzoic acid. [] This compound undergoes acylating chlorination to yield 5-bromo-2-chlorobenzoyl chloride. Subsequent reaction with phenetole in the presence of an acid catalyst produces (5-bromo-2-chlorphenyl)(4-ethoxyphenyl)ketone. Finally, reduction using a suitable reducing agent system yields the desired this compound.

Q3: Are there any alternative synthetic approaches to obtain this compound?

A: While the provided research highlights a specific synthetic pathway, variations and alternative methods might exist. [] Further research in synthetic organic chemistry could reveal different approaches utilizing different starting materials or reaction conditions to optimize yield, cost-effectiveness, or environmental impact.

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